BenchChemオンラインストアへようこそ!

6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride

Lipophilicity LogP Drug-likeness

6-Fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride (CAS 1308384-43-1) is a heterobifunctional benzimidazolone-sulfonyl chloride building block with molecular formula C₇H₄ClFN₂O₃S and molecular weight 250.63 g·mol⁻¹. The compound contains a 2-oxo-2,3-dihydro-1H-benzimidazole (benzimidazolone) core bearing a reactive sulfonyl chloride at position 5 and a single fluorine substituent at position 6.

Molecular Formula C7H4ClFN2O3S
Molecular Weight 250.64 g/mol
CAS No. 1308384-43-1
Cat. No. B1442528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride
CAS1308384-43-1
Molecular FormulaC7H4ClFN2O3S
Molecular Weight250.64 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)S(=O)(=O)Cl)NC(=O)N2
InChIInChI=1S/C7H4ClFN2O3S/c8-15(13,14)6-2-5-4(1-3(6)9)10-7(12)11-5/h1-2H,(H2,10,11,12)
InChIKeyQOHTWAMACMVKOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride (CAS 1308384-43-1): Procurement-Grade Physicochemical & Structural Reference


6-Fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride (CAS 1308384-43-1) is a heterobifunctional benzimidazolone-sulfonyl chloride building block with molecular formula C₇H₄ClFN₂O₃S and molecular weight 250.63 g·mol⁻¹ . The compound contains a 2-oxo-2,3-dihydro-1H-benzimidazole (benzimidazolone) core bearing a reactive sulfonyl chloride at position 5 and a single fluorine substituent at position 6 . As a sulfonyl chloride, it serves as a key electrophilic intermediate for the synthesis of sulfonamide and sulfonate ester derivatives, with the benzimidazolone ring providing two hydrogen-bond-donating NH groups and three hydrogen-bond-accepting oxygen/nitrogen atoms [1]. The compound is typically supplied at ≥95% purity as a corrosive solid (UN3261, Hazard Class 8) and requires storage at room temperature under inert atmosphere .

Why Benzimidazolone-5-sulfonyl Chloride Analogs Cannot Be Interchanged: Physicochemical Differentiation of the 6-Fluoro Congener


Benzimidazolone-5-sulfonyl chloride building blocks share a common reactive handle, but substitution at the 6-position of the aromatic ring profoundly alters lipophilicity, hydrogen-bonding capacity, electronic character, and ultimately the pharmacokinetic and pharmacodynamic properties of derived sulfonamides. The 6-fluoro substituent imparts a unique combination of moderate electron withdrawal and small steric footprint that cannot be replicated by the unsubstituted (6-H), 6-chloro, 6-methyl, or N,N-dimethyl congeners . These differences manifest in quantifiable variations in LogP, LogD, polar surface area, and hydrogen-bond donor count that directly influence membrane permeability, solubility, and target-binding thermodynamics of final compounds [1]. Substituting an analog without accounting for these parameters risks altering lead-optimization trajectories, invalidating SAR trends, and introducing undesired metabolic liabilities at the blocked 6-position [2].

Quantitative Differentiation Evidence: 6-Fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride vs. Closest Analogs


Lipophilicity (LogP) Head-to-Head: 6-Fluoro vs. 6-H, 6-Cl, and N,N-Dimethyl Benzimidazolone-5-sulfonyl Chlorides

The 6-fluoro substituent tunes the lipophilicity of the benzimidazolone-5-sulfonyl chloride scaffold into a distinct LogP window that differs from both the unsubstituted and 6-chloro analogs. Using LogP data from a single consistent measurement platform (Hit2Lead/ChemBridge, ACD/Labs algorithm), the 6-fluoro compound records a LogP of −0.35, which is 0.49 log units higher (more lipophilic) than the unsubstituted 6-H analog (LogP = −0.84) and 0.57 log units lower (less lipophilic) than the 6-chloro analog (LogP = 0.22) . For context, the N,N-dimethyl-2-oxo analog records an XLogP3 of 1.500 , representing a >1.8 log unit increase driven by methyl capping of both NH groups. This quantitative spread demonstrates that the 6-fluoro compound occupies a moderate, central lipophilicity space that is inaccessible to the other three comparators.

Lipophilicity LogP Drug-likeness Permeability

Hydrogen-Bond Donor Count: Why NH Groups Differentiate the 6-Fluoro Scaffold from N,N-Dimethyl Congeners

The 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride retains two hydrogen-bond donor (HBD) NH groups on the benzimidazolone ring, which are critical for target-protein hydrogen-bonding interactions in derived sulfonamides. In contrast, the 1,3-dimethyl-2-oxo analog (CAS 24134-65-4) has zero HBD groups because both ring nitrogens are methyl-capped . This difference is binary and absolute: HBD count = 2 for the 6-fluoro compound versus HBD count = 0 for the N,N-dimethyl analog. The unsubstituted 6-H and 6-chloro analogs also retain two HBD groups, but lack the electronic and lipophilic modulation provided by fluorine. The LogD (pH 5.5 and pH 7.4) of the 6-fluoro compound is measured at 1.234, indicating that the molecule remains predominantly unionized at physiological pH ranges despite the polar NH groups [1].

Hydrogen bonding Target engagement Solubility Crystal engineering

Polar Surface Area Differentiation: 6-Fluoro vs. N,N-Dimethyl Benzimidazolone-5-sulfonyl Chloride

Topological polar surface area (TPSA) is a key determinant of oral absorption and blood-brain barrier penetration. The 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride records a calculated TPSA of 75.27 Ų [1], compared to 66.10 Ų for the 1,3-dimethyl-2-oxo analog , a difference of 9.17 Ų (≈14% higher). This difference arises primarily from the contribution of the two NH groups in the 6-fluoro compound. While both compounds fall within the generally accepted range for oral bioavailability (TPSA < 140 Ų), the higher PSA of the 6-fluoro scaffold may reduce passive CNS penetration of derived sulfonamides—a desirable feature for peripherally restricted drug candidates, or an undesirable one for CNS-targeted programs. The selection between these building blocks therefore directly impacts the anticipated tissue distribution profile of final compounds.

Polar surface area Oral bioavailability CNS penetration Physicochemical property

6-Fluoro Positional Blockade of CYP450-Mediated Aromatic Oxidation: Metabolic Stability Rationale

The 6-position of the benzimidazolone ring is a potential site for cytochrome P450-mediated aromatic hydroxylation. Substitution with fluorine at this position physically blocks oxidative metabolism, as the C–F bond (bond dissociation energy ≈ 130 kcal·mol⁻¹) is substantially stronger than the C–H bond (≈ 113 kcal·mol⁻¹) and resists CYP450-catalyzed oxidation [1]. While the unsubstituted 6-H analog (CAS 53439-87-5) retains this metabolically labile C–H bond, the 6-fluoro compound eliminates this soft spot. This is a well-established principle in medicinal chemistry: fluorine substitution at metabolically vulnerable aromatic positions typically reduces intrinsic clearance in human liver microsomes, with effect magnitudes ranging from 2- to >10-fold depending on the specific CYP isoform and the local electronic environment [1]. U.S. Patent 5,049,674 explicitly claims 5-fluoro and 6-fluoro benzimidazole isomers as therapeutically active gastric acid secretion inhibitors, noting that fluoro substitution at these positions enhances chemical stability and bioavailability relative to the unsubstituted parent [2]. No direct microsomal stability data for the sulfonyl chloride building block itself were located in publicly available databases; the metabolic benefit is therefore framed as a class-level inference grounded in well-precedented fluorine medicinal chemistry.

Metabolic stability CYP450 Fluorine substitution Oxidative metabolism

Procurement-Relevant Application Scenarios for 6-Fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride (CAS 1308384-43-1)


Synthesis of Sulfonamide-Based Kinase Inhibitor Leads Requiring Moderate Lipophilicity and Retained HBD Capacity

The 6-fluoro compound's LogP of −0.35 positions it between the overly hydrophilic 6-H analog (LogP −0.84) and the overly lipophilic 6-Cl analog (LogP 0.22), while retaining the two NH hydrogen-bond donors essential for hinge-region binding in kinase active sites. In kinase inhibitor programs where the sulfonamide linkage serves as a key pharmacophoric element, the 6-fluoro building block enables direct coupling with amines to generate screening libraries with drug-like lipophilicity . A derivative of the 6-fluoro-benzimidazolone scaffold has demonstrated binding affinity of Ki = 34 nM at the serotonin 5-HT₃ receptor [1], illustrating the target-engagement potential of this chemotype.

LHRH Antagonist and GPCR Modulator Programs Leveraging Benzimidazole-5-sulfonamide SAR

The benzimidazole-5-sulfonamide scaffold has been validated as a non-peptide luteinizing hormone-releasing hormone (LHRH) antagonist chemotype with submicromolar dual functional activity on human and rat receptors [2]. The 6-fluoro building block provides a direct entry point to this SAR series with the added advantage of metabolic stabilization at the 6-position. Optimization efforts within this series focused on minimizing mechanism-based CYP3A4 inhibition while maintaining potent LHRH antagonism, a balance that the electronic properties of the 6-fluoro substituent can help tune [3].

Fragment-Based Drug Discovery (FBDD) Requiring Fluorinated, NH-Containing Heterocyclic Building Blocks

With a molecular weight of 250.63 Da, two hydrogen-bond donors, three hydrogen-bond acceptors, and TPSA of 75.27 Ų, the 6-fluoro building block satisfies fragment-like physicochemical criteria [4]. The sulfonyl chloride group enables rapid, quantitative coupling to amine-containing fragments under mild conditions, while the fluorine atom provides a sensitive ¹⁹F NMR handle for protein-observed and ligand-observed NMR screening experiments. Unlike the N,N-dimethyl analog (zero HBD), this fragment can both donate and accept hydrogen bonds, increasing the probability of specific target engagement in fragment screens.

Gastric Acid Secretion Inhibitor Development Based on Fluoro-Benzimidazole Chemotype

U.S. Patent 5,049,674 specifically claims 5-fluoro and 6-fluoro benzimidazole isomers as gastric acid secretion inhibitors, highlighting the therapeutic relevance of precise fluorine positioning on the benzimidazole core [5]. The 6-fluoro-5-sulfonyl chloride building block maps directly onto this patented chemotype and can serve as a late-stage diversification intermediate for generating sulfonamide analogs for structure-activity relationship exploration in gastrointestinal indications.

Quote Request

Request a Quote for 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.